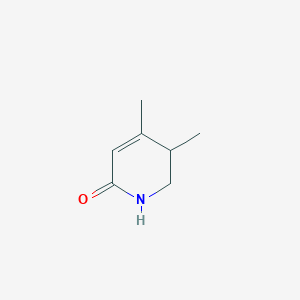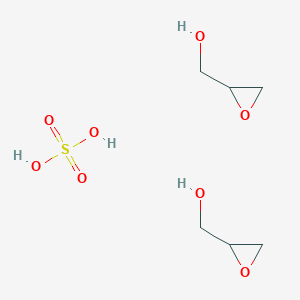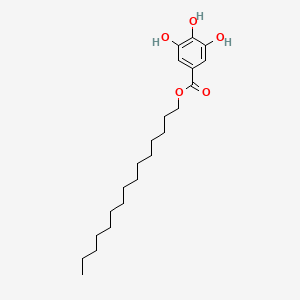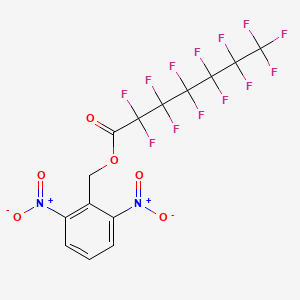
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is a synthetic organic compound characterized by the presence of both nitro and fluoro groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate typically involves the esterification of (2,6-dinitrophenyl)methanol with tridecafluoroheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,6-dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (2,6-Diaminophenyl)methyl tridecafluoroheptanoate.
Hydrolysis: (2,6-Dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Wissenschaftliche Forschungsanwendungen
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate involves its interaction with biological molecules through its reactive nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. This modification can alter the function of enzymes and other proteins, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- (2,4-Dinitrophenyl)methyl tridecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl undecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl nonafluoroheptanoate
Comparison: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is unique due to the presence of both nitro and fluoro groups, which impart distinct chemical properties such as high electronegativity and reactivity. Compared to its analogs, this compound exhibits higher thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
Eigenschaften
CAS-Nummer |
143662-85-5 |
|---|---|
Molekularformel |
C14H5F13N2O6 |
Molekulargewicht |
544.18 g/mol |
IUPAC-Name |
(2,6-dinitrophenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C14H5F13N2O6/c15-9(16,10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27)8(30)35-4-5-6(28(31)32)2-1-3-7(5)29(33)34/h1-3H,4H2 |
InChI-Schlüssel |
BBZJYMDFJDVTIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
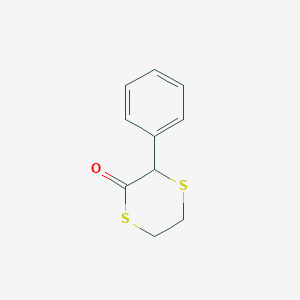


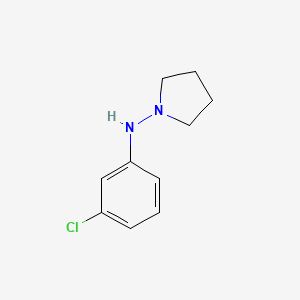


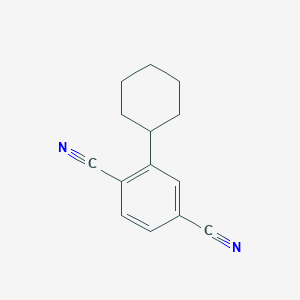
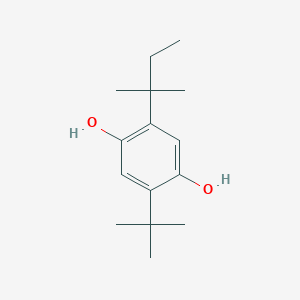
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
